

m-PEG11-amine: A Comprehensive Technical Guide to Solubility and Applications

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Compound of Interest

Compound Name: *m*-PEG11-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **m-PEG11-amine**, a versatile bifunctional linker crucial in the development of advanced therapeutics. The document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and illustrates its application in key bioconjugation workflows.

Executive Summary

m-PEG11-amine, or 1-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatetatriacontan-34-ol, is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a primary amine. This structure imparts favorable solubility in a range of solvents, making it a valuable tool in bioconjugation, particularly as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide serves as a practical resource for scientists and researchers leveraging **m-PEG11-amine** in their work.

Solubility Profile of m-PEG11-amine

The solubility of **m-PEG11-amine** is a critical parameter for its effective use in various experimental and manufacturing processes. Its hydrophilic PEG chain generally ensures good solubility in aqueous solutions, while the overall molecule retains compatibility with a selection of organic solvents.

Qualitative Solubility

m-PEG11-amine is widely reported as a water-soluble compound.^{[1][2][3]} The hydrophilic nature of the ethylene glycol repeats contributes significantly to its aqueous solubility. Furthermore, its solubility extends to several common organic solvents, which is advantageous for various reaction conditions.

Quantitative Solubility Data

Precise quantitative solubility data for **m-PEG11-amine** is not extensively published in peer-reviewed literature and can be dependent on factors such as temperature, pH, and the presence of other solutes. However, data from suppliers and related compounds provide valuable estimates.

Table 1: Quantitative Solubility of m-PEG-amine Compounds

Solvent	Reported Solubility	Compound Specificity	Source(s)
Water	Soluble	m-PEG-amine (general)	BroadPharm, Nanocs
Dimethyl Sulfoxide (DMSO)	Soluble	m-PEG11-amine	MedKoo Biosciences
Dichloromethane (DCM)	Soluble	Amino-PEG11-amine	BroadPharm
Dimethylformamide (DMF)	Soluble	Amino-PEG11-amine	BroadPharm

Note: The exact solubility can vary between batches and is influenced by the purity of the compound.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for **m-PEG11-amine** is not readily available, a general method for determining the solubility of PEG derivatives can be adapted. This protocol is based on the principles of reaching equilibrium saturation and subsequent quantification.

Materials and Equipment

- **m-PEG11-amine**
- Selected solvents (e.g., deionized water, ethanol, DMSO, DCM)
- Analytical balance
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Procedure

- **Preparation of Stock Solution:** Prepare a stock solution of **m-PEG11-amine** in a solvent in which it is freely soluble to be used for creating a standard curve.
- **Standard Curve Generation:** Create a series of dilutions from the stock solution to generate a standard curve using the analytical method of choice (e.g., HPLC, UV-Vis spectroscopy).
- **Equilibrium Saturation:** Add an excess amount of **m-PEG11-amine** to a known volume of the test solvent in a sealed vial.
- **Incubation:** Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the undissolved solute.

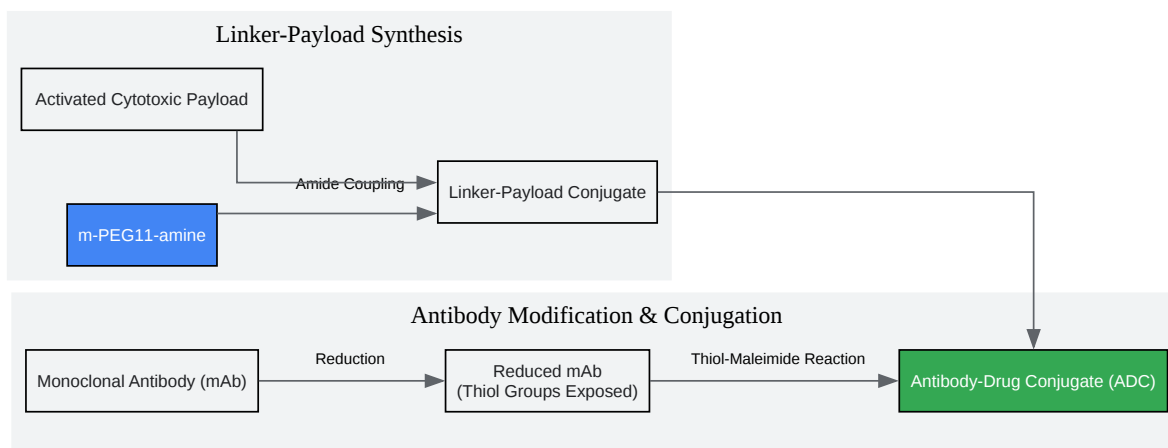
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filter the aliquot through a 0.22 μm syringe filter. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the standard curve.
- **Quantification:** Analyze the diluted supernatant using the established analytical method.
- **Calculation:** Determine the concentration of **m-PEG11-amine** in the supernatant from the standard curve. Multiply by the dilution factor to obtain the solubility in the test solvent.

Applications in Bioconjugation

m-PEG11-amine is a key component in the synthesis of complex biomolecules due to its role as a flexible and hydrophilic linker.[4][5] Its primary amine group allows for covalent attachment to various functional groups, enabling the connection of different molecular entities.

Role in Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, **m-PEG11-amine** can be part of a larger linker structure that connects a potent cytotoxic drug to a monoclonal antibody. The PEG component can improve the solubility and stability of the ADC.



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Figure 1. Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a PEG-based linker.

Role in PROTAC Synthesis

m-PEG11-amine is also employed as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex.

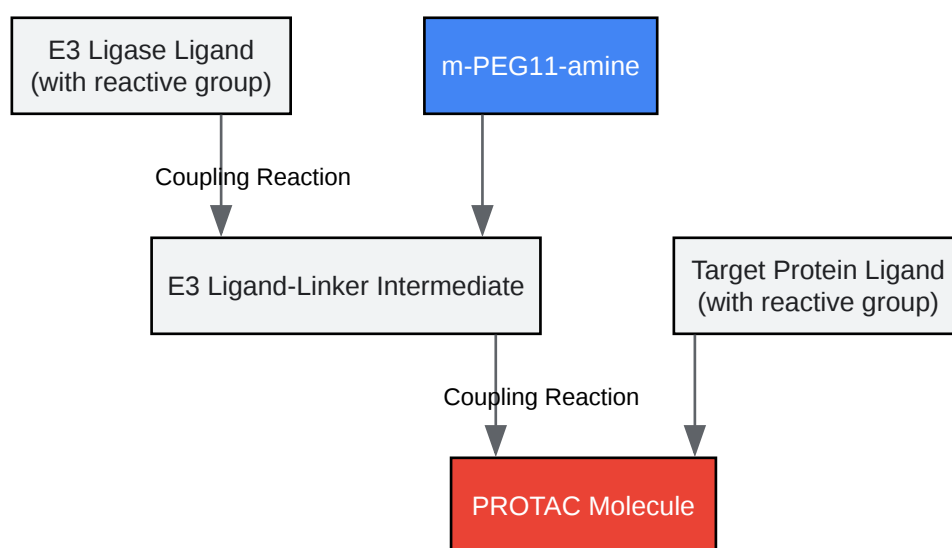
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Figure 2. Simplified synthetic pathway for a PROTAC molecule using **m-PEG11-amine** as a linker component.

Conclusion

m-PEG11-amine stands out as a valuable chemical tool for researchers in drug development and bioconjugation. Its favorable solubility profile in both aqueous and organic media, combined with its utility as a flexible linker, underpins its application in the creation of sophisticated therapeutic modalities like ADCs and PROTACs. A thorough understanding of its solubility and reactive properties is paramount for its successful implementation in these and other novel applications.

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